4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid
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Overview
Description
“4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid” is a chemical compound with the empirical formula C9H10N2O2 and a molecular weight of 178.19 . It is a solid substance .
Synthesis Analysis
The synthesis of 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives has been achieved through various methods. For instance, a novel electroluminescent material based on a pyrrolo[3,2-b]pyrrole skeleton was synthesized and fully characterized by elemental analysis, mass spectrometry, NMR spectroscopy, and X-ray crystallography . Unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles were also synthesized, and their absorption and fluorescence properties were investigated .Molecular Structure Analysis
The molecular structure of “4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid” can be represented by the SMILES string CN1C2=C(C=C1)NC(C(OC)=O)=C2 . The InChI key for this compound is XQCPLESDFXIODP-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives have been studied in various contexts. For example, π-extended 1,4-dihydropyrrolo[3,2-b]pyrrole chromophores with varying electron-donating or electron-withdrawing capabilities were synthesized via Suzuki cross-coupling reactions . The influence of functionality on optoelectronic properties was elucidated .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives have been investigated. For instance, the synthesized 1,4-bis (4-bromophenyl)-2,5-bis (4-nitrophenyl)-1,4-dihydropyrrole [3,2-b]pyrrole (PyBN) showed varying photoactivity upon irradiation at different wavelengths .Scientific Research Applications
Mechanoresponsive Material
The compound has been used to create a mechanoresponsive material with aggregation-induced emission (AIE) activity . This material exhibits reversible mechanofluorochromic (MFC) behavior, which means it changes its photoluminescence properties when mechanical stimulation is applied . This property makes it potentially useful in rewritable data storage .
Optoelectronic Properties
The compound has been used to study the influence of peripheral functionality on the optoelectronic properties of conjugated materials . This research is important for the continued development of chromophores for various applications .
High-Contrast Electrochromism
Some derivatives of the compound display high-contrast electrochromism . This property makes them potentially compelling in electronic devices .
Resistive Memory Devices
1,4-dihydropyrrolo[3,2-b]pyrroles have been used in various fields including resistive memory devices . These devices are used for data storage and retrieval .
Organic Solid-State Emitters
The compound has been used in the creation of organic solid-state emitters . These emitters are used in various optoelectronic devices .
Organic Light-Emitting Diodes (OLEDs)
1,4-dihydropyrrolo[3,2-b]pyrroles have also found application in organic light-emitting diodes (OLEDs) . OLEDs are used in display technology for televisions, mobile phones, and computer monitors .
Plastic Coloring and Surface Coatings
Diketopyrrolopyrrole derivatives (DPPs), which include 1,4-dihydropyrrolo[3,2-b]pyrroles, have been used in plastic coloring and surface coatings . They are chosen for their luminous colors and high stability .
Colour Filters
DPPs are also used as colour filters due to their luminous colours . They are widely used in many optic systems, such as information storage and monitoring devices .
Mechanism of Action
Target of Action
Compounds with a similar structure have been used in the synthesis of electroluminescent materials , suggesting potential interactions with light-emitting pathways.
Mode of Action
It’s known that similar compounds exhibit aggregation-induced emission (aie) behaviors . This suggests that the compound might interact with its targets by restricting intramolecular rotation, leading to enhanced fluorescence in aggregated or solid states .
Result of Action
Compounds with similar structures have been shown to exhibit significant aie behaviors, which could result in strong fluorescence emissions in non-polar or low-polarity solvents .
Action Environment
The action of 4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid may be influenced by environmental factors such as solvent polarity . For instance, its fluorescence properties could be enhanced in non-polar or low-polarity environments due to the restriction of intramolecular rotation .
Future Directions
The future directions for the study and application of 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives are promising. They have potential usefulness as advanced optoelectronic materials . For instance, PyBN shows wavelength-selective photoactivity with potential application in dual-wavelength volumetric additive manufacturing .
properties
IUPAC Name |
1-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-10-3-2-5-7(10)4-6(9-5)8(11)12/h2-4,9H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNMFJGDGQHMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1007386-48-2 |
Source
|
Record name | 4-methyl-1H,4H-pyrrolo[3,2-b]pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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